ETHYL 7-CYCLOPROPYL-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
ETHYL 7-CYCLOPROPYL-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a 3-methylphenylmethyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-CYCLOPROPYL-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl, methyl, and 3-methylphenylmethyl groups. Common reagents used in these reactions include cyclopropylamine, methyl iodide, and 3-methylbenzyl chloride. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-CYCLOPROPYL-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 7-CYCLOPROPYL-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 7-CYCLOPROPYL-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 7-CYCLOPROPYL-1-METHYL-3-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
- ETHYL 7-CYCLOPROPYL-1-METHYL-3-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 7-CYCLOPROPYL-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclopropyl group, in particular, may confer unique steric and electronic properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 7-cyclopropyl-1-methyl-3-[(3-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-29-21(27)16-11-17(15-8-9-15)23-19-18(16)20(26)25(22(28)24(19)3)12-14-7-5-6-13(2)10-14/h5-7,10-11,15H,4,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHUNVNAIDZHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC(=C3)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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